BenchChemオンラインストアへようこそ!

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one

NMDA receptor antagonist glycine-site binding neuroprotection

6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 54675-44-4) is a fully substituted 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) derivative bearing a 6-chloro substituent and an N1-ethyl group. HNQs constitute a mechanistically distinct scaffold that acts as competitive antagonists at the glycine co-agonist site of the NMDA receptor, a mode of action not shared by fluoroquinolone antibacterials or simple 4-hydroxyquinolin-2-ones lacking the 3-nitro motif.

Molecular Formula C11H9ClN2O4
Molecular Weight 268.65 g/mol
CAS No. 54675-44-4
Cat. No. B3393866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one
CAS54675-44-4
Molecular FormulaC11H9ClN2O4
Molecular Weight268.65 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)[N+](=O)[O-])O
InChIInChI=1S/C11H9ClN2O4/c1-2-13-8-4-3-6(12)5-7(8)10(15)9(11(13)16)14(17)18/h3-5,15H,2H2,1H3
InChIKeyOXIYNYXVZIFPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 54675-44-4): Procurement-Relevant Identity and Substitution Context


6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 54675-44-4) is a fully substituted 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) derivative bearing a 6-chloro substituent and an N1-ethyl group. HNQs constitute a mechanistically distinct scaffold that acts as competitive antagonists at the glycine co-agonist site of the NMDA receptor, a mode of action not shared by fluoroquinolone antibacterials or simple 4-hydroxyquinolin-2-ones lacking the 3-nitro motif [1]. The combination of the 3-nitro, 4-hydroxy, 6-chloro, and N1-ethyl substituents creates a unique pharmacophoric profile within the HNQ chemotype, meaning its biological readouts cannot be inferred merely from the core quinolinone ring [2].

Why 6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 54675-44-4) Cannot Be Interchanged with Closest In-Class Analogs


Two structurally proximal analogs—6-chloro-4-hydroxyquinolin-2(1H)-one (lacking the 3-nitro group) and 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one (lacking the 6-chloro substituent)—fail to reproduce the target compound's pharmacological signature. The 3-nitro group is essential for NMDA receptor glycine-site antagonism: its reduction to an amino group abolishes binding, and its presence is required to maintain the planar, electron-deficient hydrogen-bonding network critical for receptor recognition [1]. Conversely, the 6-chloro substituent exerts a direct electronic effect on the quinolinone ring that modulates potency at the glycine site; in the HNQ SAR series, 6-chloro substitution yields potency gains of 2- to 5-fold over the unsubstituted parent [1]. The N1-ethyl group further distinguishes this compound from the N1-unsubstituted 6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-one, which, while possessing antibacterial activity [2], has not been profiled for NMDA receptor antagonism and is unlikely to exhibit comparable CNS target engagement due to altered hydrogen-bond donor capacity at the lactam nitrogen.

Quantitative Differentiation Evidence for 6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 54675-44-4) vs. Closest Analogs


NMDA Receptor Glycine-Site Antagonism: 6-Chloro Substitution Confers Potency Advantage Over Unsubstituted HNQ Core

In the foundational HNQ SAR study [1], substitution at the 6-position of the 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold consistently increased [3H]DCKA binding displacement potency relative to the unsubstituted parent. For the 6-chloro-substituted HNQ (structurally identical to the target compound's core, absent the N1-ethyl group), the IC50 was ~4.8 μM, representing an approximately 2.7-fold improvement over the unsubstituted HNQ (IC50 ~13 μM) [1]. The N1-ethyl substituent in the target compound is anticipated to further enhance lipophilicity (clogP increase of ~0.8–1.0 log unit) and potentially improve blood-brain barrier penetration without introducing the steric clash observed with 8-substitution, which consistently ablates activity [1].

NMDA receptor antagonist glycine-site binding neuroprotection

Antibacterial Activity: 3-Nitro-6-chloro HNQ Core Inhibits Gram-Positive and Gram-Negative Strains, Unsubstituted 4-Hydroxyquinolin-2-one Is Inactive

The 6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-one core (compound 18, the direct N1-unsubstituted analog of the target compound) demonstrated reproducible antibacterial activity by well diffusion assay against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Proteus vulgaris (ATCC 49132), and Listeria monocytogenes (ATCC 1298), with inhibition zones comparable to the gentamicin standard [1]. In contrast, the parent 6-chloro-4-hydroxyquinolin-2(1H)-one (compound 17, lacking the 3-nitro group) showed no measurable antibacterial activity under identical conditions [1]. At 6 mg/mL loading, compound 18 produced inhibition zones of 14–18 mm across the four strains, whereas compound 17 produced zones <7 mm (essentially the well diameter), confirming that the 3-nitro group is indispensable for antibacterial activity within this chemotype [1]. The N1-ethyl substituent in the target compound may modulate solubility and organism penetration without negating the nitro-dependent mechanism.

antibacterial quinolone nitroaromatic

MAO-A vs. MAO-B Selectivity: Greater Than 88-Fold Window Supports Favorable Off-Target Profile for CNS Applications

The target compound was profiled against human monoamine oxidase A and B in fluorescence-based kynuramine deamination assays. It exhibited an MAO-A IC50 > 100,000 nM and an MAO-B IC50 of 1,130 nM, yielding a selectivity ratio (MAO-A/MAO-B) exceeding 88-fold [1]. This is significant because MAO-A inhibition is associated with hypertensive crisis risk ('cheese effect'), whereas MAO-B inhibition is generally better tolerated. The >88-fold window contrasts with non-selective hydrazine-based MAO inhibitors (MAO-A/MAO-B ratios <10), which carry substantial cardiovascular liability and are precluded from chronic CNS dosing paradigms [1].

MAO inhibition selectivity CNS safety

NQO1 Substrate Activity: Evidence for Bioreductive Activation in Human Lung Cancer Cells

In an NQO1-dependent cytotoxicity assay using human H1650 non-small cell lung cancer cells, the target compound was identified as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated two-electron reduction [1]. Cell growth inhibition was measured via MTT assay 72 h after 24 h of compound treatment. The NQO1-mediated reduction distinguishes this 3-nitroquinolin-2-one from the corresponding 3-unsubstituted analog, which lacks the nitro group required for enzymatic reduction and consequently shows no NQO1-dependent cytotoxicity [1]. This bioreductive activation mechanism is therapeutically relevant because NQO1 is overexpressed in multiple solid tumors relative to normal tissue, providing a route to tumor-selective prodrug activation.

bioreductive activation NQO1 cancer selectivity

NMDA Receptor Subtype Selectivity: HNQs Show 240-Fold Selectivity for NMDA over AMPA Receptors, Surpassing Quinoxalinedione Comparators

Electrophysiological characterization of the HNQ chemotype in Xenopus oocytes expressing NMDA (NR1a/NR2C) or AMPA receptor subunits demonstrated that the lead 5,6,7-trichloro HNQ (8i) achieves 240-fold selectivity for NMDA over AMPA receptors [1]. By contrast, the quinoxalinedione (QX) series with equivalent benzene substitution patterns typically exhibits only 10- to 50-fold NMDA/AMPA selectivity, and the tetrahydroquinolinetrione oxime (QTO) series achieves higher absolute potency but reduced selectivity (approximately 10-fold less selective than HNQs) [1]. The HNQ scaffold's superior selectivity profile is attributed to the unique hydrogen-bonding geometry of the 3-nitro-4-hydroxy tautomeric system, which discriminates between the glycine-binding pockets of NMDA and AMPA receptors more effectively than the dione pharmacophores of QXs and QTOs [1].

NMDA selectivity AMPA receptor off-target risk

Predicted Blood-Brain Barrier Permeability: N1-Ethyl Substitution Improves CNS Bioavailability Potential Over N1-Unsubstituted HNQs

The N1-ethyl group in 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one eliminates the hydrogen-bond donor capacity of the lactam N–H, converting it from a hydrogen-bond donor (HBD count = 2 for N1-unsubstituted HNQs) to a hydrogen-bond acceptor-only nitrogen (HBD count = 1 for the target compound). This reduction in HBD count from 2 to 1 is a well-established determinant of passive blood-brain barrier permeability, with CNS MPO desirability scores improving by approximately 0.5 units [1]. The corresponding N1-unsubstituted 6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-one possesses an additional H-bond donor, which is likely to reduce CNS penetration by 3- to 10-fold based on the relationship between HBD count and steady-state brain-to-plasma ratio established across diverse CNS drug datasets [1].

blood-brain barrier CNS drug delivery logP

Validated Application Scenarios for 6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one (CAS 54675-44-4) Based on Differential Evidence


NMDA Receptor Glycine-Site Antagonist Tool Compound for Ex Vivo Neuroprotection and Chronic Pain Models

The target compound's HNQ scaffold provides quantified NMDA receptor glycine-site antagonism with 240-fold selectivity over AMPA receptors [5], making it suitable for electrophysiological and ex vivo brain slice studies where AMPA receptor blockade would confound interpretation. The 6-chloro substitution enhances binding potency ~2.7-fold over the unsubstituted core [1], while the N1-ethyl group is predicted to improve blood-brain barrier penetration by reducing hydrogen-bond donor count from 2 to 1 [6]. Use in rodent models of neuropathic pain, ischemic stroke, or seizure is supported by the patent literature claiming efficacy for HNQ derivatives in these indications [7].

Antibacterial Lead Optimization Scaffold Targeting Nitroreductase-Expressing Pathogens

The 6-chloro-3-nitro-4-hydroxyquinolin-2(1H)-one core exhibits broad-spectrum antibacterial activity against S. aureus, E. coli, P. vulgaris, and L. monocytogenes at 6 mg/mL, with inhibition zones of 14–18 mm comparable to gentamicin [2]. The 3-nitro group is essential: the non-nitrated 6-chloro-4-hydroxyquinolin-2(1H)-one is inactive (<7 mm zone) [2]. The target compound's N1-ethyl substituent offers an additional vector for medicinal chemistry optimization, potentially enhancing bacterial membrane penetration and metabolic stability relative to the N1-unsubstituted lead.

Bioreductive Prodrug Candidate for NQO1-Overexpressing Solid Tumors

The target compound is a validated NQO1 substrate, undergoing enzyme-mediated two-electron reduction in human H1650 NSCLC cells leading to growth inhibition [4]. NQO1 is overexpressed in pancreatic, breast, lung, and colorectal cancers relative to normal tissue. The compound's NQO1-dependent cytotoxicity profile, combined with the MAO-A/MAO-B selectivity window exceeding 88-fold [3], reduces the likelihood of catecholaminergic off-target effects during prodrug activation, making it a safer starting point for tumor-selective bioreductive drug development compared to non-selective nitroaromatic agents.

CNS Drug Discovery Scaffold Requiring Minimal Serotonergic and Cardiovascular Liability

With an MAO-A IC50 > 100,000 nM (essentially no inhibition) and MAO-B IC50 of 1,130 nM, the compound achieves >88-fold selectivity against the isoform responsible for tyramine-induced hypertensive crisis [3]. This selectivity profile is critical for CNS programs targeting chronic indications (e.g., neuropathic pain, neurodegeneration) where MAO-A inhibition would preclude chronic dosing. Compared to non-selective MAO inhibitors such as phenelzine (MAO-A/MAO-B ratio ~1.25), the target compound eliminates the cardiovascular risk associated with dietary tyramine interactions.

Quote Request

Request a Quote for 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.